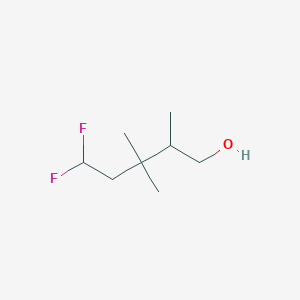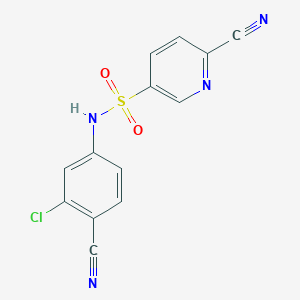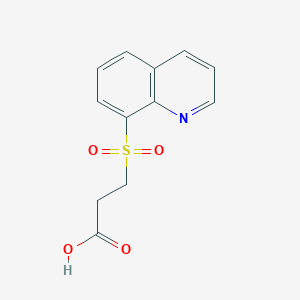![molecular formula C13H12FNO2S B2481312 Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate CAS No. 1710513-56-6](/img/structure/B2481312.png)
Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate, also known as MFMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MFMTA is a thiazole derivative that exhibits a range of biological activities, making it an attractive target for research and development.
Mecanismo De Acción
The mechanism of action of Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins that are involved in various biological processes. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of important cellular components such as DNA and RNA.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit antimicrobial and antifungal activities, making it a potential candidate for the treatment of bacterial and fungal infections. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate is its broad range of biological activities, making it a potential candidate for the treatment of various diseases. Additionally, this compound exhibits fluorescent properties, making it a potential candidate for use as a diagnostic tool. However, the synthesis of this compound is a complex process that requires careful control of reaction conditions, which can be challenging in a laboratory setting. Additionally, the biological activities of this compound are not fully understood, which can make it difficult to design experiments that accurately assess its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. There is also potential for the development of this compound-based diagnostic tools for the detection of certain diseases. Finally, the development of this compound analogs with improved biological activities and reduced toxicity is an area of interest for future research.
Conclusion
In conclusion, this compound is a thiazole derivative that exhibits a range of biological activities, making it an attractive target for research and development. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yield and purity. This compound has potential applications in various fields, including the pharmaceutical industry, where it has been investigated for its anticancer, antimicrobial, and antifungal properties. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate involves a multi-step process that begins with the reaction of 2-fluoroaniline with ethyl bromoacetate to form the intermediate compound, 2-(2-fluorophenyl) ethyl acetate. The intermediate then undergoes cyclization with thioamide to form the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate has been the subject of extensive research due to its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its anticancer, antimicrobial, and antifungal properties. It has also been found to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of various inflammatory disorders. Additionally, this compound has been shown to have potential as a diagnostic tool for certain diseases due to its fluorescent properties.
Propiedades
IUPAC Name |
methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-8-13(9-5-3-4-6-10(9)14)15-11(18-8)7-12(16)17-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJJNVQXUDZBNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CC(=O)OC)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2481230.png)



![Methyl 3-[(3,4-dimethylphenyl){2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2481241.png)
![4-(4-isopropylbenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2481242.png)


![2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2481246.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2481249.png)
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2481250.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481251.png)
